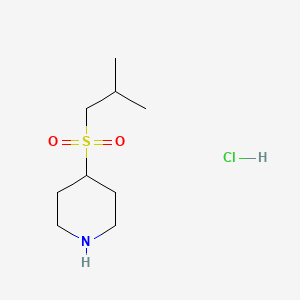

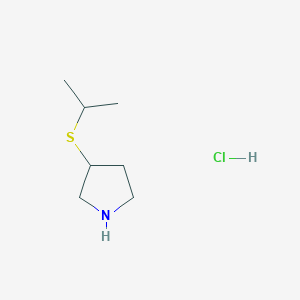

![molecular formula C6H4FN3 B1473512 6-氟-1H-吡唑并[4,3-b]吡啶 CAS No. 1378592-49-4](/img/structure/B1473512.png)

6-氟-1H-吡唑并[4,3-b]吡啶

描述

6-Fluoro-1H-pyrazolo[4,3-b]pyridine is a versatile building block used in the synthesis of many complex compounds . It has been shown to be an excellent reagent for the synthesis of heterocycles .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 6-fluoro-1H-pyrazolo[4,3-b]pyridine, has been extensively studied. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A practical synthesis of diarylpyrazolo[3,4-b]pyridine derivatives by a combination of chemoselective Suzuki–Miyaura cross-coupling reactions was developed .Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis

The review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst .科学研究应用

合成和化学性质

6-氟-1H-吡唑并[4,3-b]吡啶及其衍生物属于更广泛的杂环化合物家族,以其多功能化学性质和在各种生物医药应用中的潜力而闻名。它们在合成化学中用于构建复杂的分子结构。例如,已详细阐述了氟代吡唑并[3,4-b]吡啶和吡唑并[3,4-d]嘧啶核苷的合成,提供了合成稳定衍生物的途径,这些衍生物被认为是酶活性中所涉及的假定过渡态的模拟物(Iaroshenko et al., 2009)。

生物医学应用

这个家族中的化合物,包括6-氟-1H-吡唑并[4,3-b]吡啶,已在生物医学研究中显示出潜力。它们已被研究其潜在的抗癌性能。例如,这种化合物的衍生物已被测试对抗各种人类癌细胞系,显示出在低浓度下具有显著的抗癌活性,与已知药物相当(Hammam et al., 2005)。此外,某些1H-吡唑并[3,4-b]吡啶抑制剂已被确定为有效的细胞周期依赖性激酶抑制剂,这对于癌症治疗至关重要(Misra et al., 2003)。

抗菌和抗肿瘤活性

这些化合物还表现出抗菌和抗肿瘤活性,使它们在开发新的治疗剂中具有价值。研究表明,这些化合物对多种细菌和真菌菌株具有高效的合成和显著的生物活性。此外,合成的化合物已经被筛选用于抗肿瘤活性,显示出有希望的结果(El-Borai et al., 2012)。

材料科学和其他应用

在材料科学中,某些吡唑并[4,3-b]吡啶衍生物已被用于制造具有光伏特性的器件。由于其稳定性和半导体性能,这些化合物在电子和光电子器件的发展中显示出潜力(El-Menyawy et al., 2019)。

作用机制

安全和危害

未来方向

The future directions of 6-fluoro-1H-pyrazolo[4,3-b]pyridine research could involve further exploration of its synthesis methods, as well as its potential applications in various fields. The development of a practical synthesis of diarylpyrazolo[3,4-b]pyridine derivatives by a combination of chemoselective Suzuki–Miyaura cross-coupling reactions suggests potential future directions .

属性

IUPAC Name |

6-fluoro-1H-pyrazolo[4,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c7-4-1-5-6(8-2-4)3-9-10-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYCGESRMOOOPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential therapeutic applications of substituted 6-fluoro-1H-pyrazolo[4,3-b]pyridines?

A1: Research suggests that substituted 6-fluoro-1H-pyrazolo[4,3-b]pyridines hold promise for treating and preventing cardiovascular diseases. [, ] While specific mechanisms of action and target interactions remain to be fully elucidated, the research highlights their potential as therapeutic agents in this field.

Q2: What are the key structural features of these compounds?

A2: The core structure of these compounds is a 6-fluoro-1H-pyrazolo[4,3-b]pyridine scaffold. [, ] The research focuses on exploring the effects of various substituents on this scaffold, aiming to identify derivatives with enhanced therapeutic properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

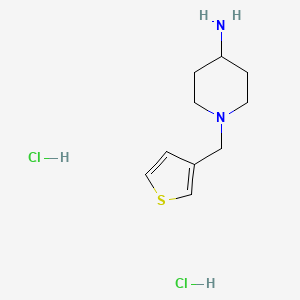

![[4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1473431.png)

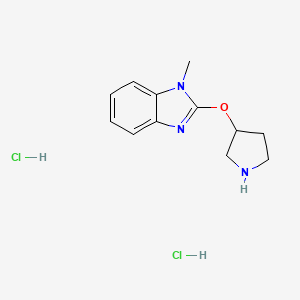

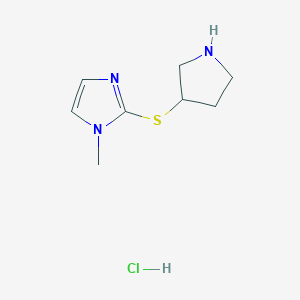

![4-methyl-3-[(pyrrolidin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazole hydrochloride](/img/structure/B1473437.png)

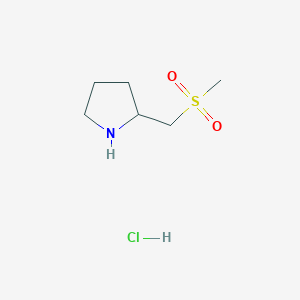

![2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine hydrochloride](/img/structure/B1473444.png)

![2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473446.png)

![2-{[2-(Piperidin-2-yl)ethyl]sulfanyl}-1,3-benzoxazole hydrochloride](/img/structure/B1473448.png)

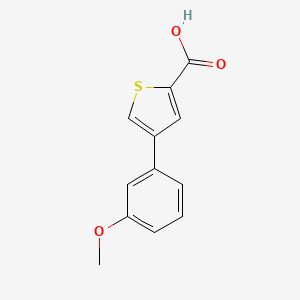

![[5-(Thiophen-2-yl)furan-2-yl]methanamine](/img/structure/B1473450.png)